3-(2-Methyl-pyridin-3-YL)-propionic acid
Description
Historical Context and Development of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acids have been pivotal in organic chemistry since the isolation of pyridine from coal tar in 1849. Early research focused on natural auxin analogs, such as indole-3-acetic acid, but synthetic derivatives like nicotinic (pyridine-3-carboxylic acid) and picolinic (pyridine-2-carboxylic acid) acids expanded the scope of bioactive molecules. The introduction of substituents, such as methyl groups and carboxylic acid chains, emerged as a strategy to modulate electronic and steric properties. For example, picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) became a landmark herbicide in the 1960s due to its auxin-mimicking activity.
3-(2-Methylpyridin-3-yl)propanoic acid represents a continuation of this trajectory, combining the pyridine scaffold with a propanoic acid moiety. Its synthesis, first reported in the late 20th century, leveraged advances in catalytic ammoxidation and cross-coupling reactions. The compound’s development parallels innovations in heterocyclic chemistry, particularly the use of trifluoromethanesulfonic acid as a catalyst for pyridine functionalization.
Significance in Heterocyclic Chemistry Research
The compound’s structure enables unique reactivity patterns:
- Coordination Chemistry : The pyridine nitrogen and carboxylic oxygen act as bidentate ligands, forming stable complexes with transition metals like zinc and copper. These complexes are studied for catalytic and material science applications.
- Synthetic Intermediates : The propanoic acid side chain facilitates condensation reactions, making the compound a precursor for esters and amides. For instance, ethyl 3-(pyridin-2-ylamino)propanoate, synthesized via Pd/C catalytic hydrogenation, demonstrates its utility in multistep syntheses.
- Hydrogen Bonding Networks : The carboxylic acid group participates in crystalline architectures, as seen in cocrystals with squaric acid, which exhibit tunable photophysical properties.
Chemical Classification and Nomenclature Evolution
The systematic IUPAC name, 3-(2-methylpyridin-3-yl)propanoic acid , derives from the pyridine ring numbering (Figure 1):
- Position 2 : Methyl group (-CH₃).
- Position 3 : Propanoic acid (-CH₂CH₂COOH).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Registry Number | 70580-36-8 |
| Synonyms | 3-(2-Methyl-pyridin-3-yl)-propionic acid; 2-Pyridinepropionic acid |
Historically, trivial names like “picolinic acid derivatives” were used, but IUPAC standardization resolved ambiguities in regiochemistry.
Research Trajectory and Contemporary Applications
Recent studies highlight three domains:
- Pharmaceutical Intermediates : The compound serves in synthesizing kinase inhibitors and neuroactive agents. For example, its ester derivatives show affinity for GABA receptors.
- Agrochemical Development : Analogous to clopyralid (3,6-dichloropicolinic acid), it is explored as a herbicide due to its systemic translocation in plants.
- Materials Science : Coordination polymers incorporating 3-(2-methylpyridin-3-yl)propanoic acid exhibit luminescence and gas storage capabilities.
Synthetic methodologies have also advanced. A 2022 study demonstrated squaric acid cocrystallization to enhance thermal stability, while microwave-assisted esterification reduced reaction times from hours to minutes.
Properties
IUPAC Name |
3-(2-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNITMMYDMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-methyl-pyridin-3-yl)-propionic acid typically involves functionalization of the pyridine ring and introduction of the propionic acid side chain. Common synthetic routes include:
- Michael-type addition reactions to introduce the propionic acid moiety.
- Ester hydrolysis of corresponding methyl or ethyl esters to obtain the free acid.
- Catalytic amination and alkylation on pyridine derivatives.
Preparation via Ester Hydrolysis of this compound Esters
One of the most straightforward and widely used methods involves synthesis of the corresponding ester followed by hydrolysis.
- Start with methyl or ethyl 3-(2-methyl-pyridin-3-yl)propionate.
- Conduct saponification using potassium hydroxide in methanol under reflux or elevated temperature (e.g., 60°C) for an extended period (e.g., 16 hours).
- After reaction completion, remove solvent, acidify the aqueous layer to pH ~3 using dilute HCl.
- Isolate the product by extraction or crystallization.
Reaction conditions and outcome:
| Step | Conditions | Outcome/Yield |
|---|---|---|
| Hydrolysis | KOH (1 M) in MeOH, 60°C, 16 h | Complete conversion to acid |
| Acidification and isolation | 10% HCl, pH ~3 | Pure this compound as solid |
| Yield | ~100% (theoretical) | High purity confirmed by NMR |
This method is adapted from analogous procedures for 3-(4-methoxypyridin-3-yl)-propionic acid and is reliable for obtaining the free acid in high yield and purity.
Direct One-Step Catalytic Synthesis from Pyridine and Acrylate Esters
A more direct approach involves catalytic addition of pyridine derivatives to acrylate esters to form the amino or substituted pyridinyl propionate esters, followed by hydrolysis.
- Use of 2-methylpyridine or its amino derivative as starting material.
- Reaction with ethyl acrylate or methyl acrylate.
- Catalysis by strong acids such as trifluoromethanesulfonic acid.
- Reaction under nitrogen atmosphere at elevated temperature (120–160°C) for 16–20 hours.
- Post-reaction workup includes organic solvent washing, concentration under reduced pressure, and recrystallization.
- One-step synthesis reduces reaction time compared to multi-step routes.
- High yield (80–85%) and purity.
- Environmentally friendly with low production cost.
- Easy separation of product.
Representative reaction scheme:
$$
\text{2-Methylpyridine} + \text{Ethyl acrylate} \xrightarrow[\text{N}_2]{\text{TfOH}, 120-160^\circ C} \text{Ethyl 3-(2-methyl-pyridin-3-yl)propionate} \xrightarrow[\text{Hydrolysis}]{} this compound
$$
This method is adapted from the preparation of related pyridin-2-yl amino propanoates and shows promise for 2-methyl substituted analogs.
Multi-Component Michael-Type Reactions Involving Meldrum’s Acid
For related heterocyclic propionic acids, a versatile method involves a three-component Michael-type reaction using Meldrum's acid as a key intermediate.
- Meldrum’s acid reacts with pyridine derivatives and Michael acceptors.
- Provides access to 3-(heterocyclic)-propionic acid derivatives.
- Enables parallel synthesis of diverse analogs with multiple points of variation.
- Reaction conditions are mild and adaptable to semi-automated synthesis.
Though this method was demonstrated for 3-imidazo[1,2-a]pyridin-3-yl-propionic acids, it can be adapted for 2-methyl-pyridinyl derivatives with appropriate modifications.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ester Hydrolysis | Methyl/ethyl 3-(2-methyl-pyridin-3-yl)propionate | KOH in MeOH | 60°C, 16 h | ~100 | Simple, high purity, classical approach |
| Direct Catalytic Addition | 2-Methylpyridine + Ethyl acrylate | Trifluoromethanesulfonic acid (TfOH) | 120–160°C, 16–20 h, N2 atmosphere | 80–85 | One-step, cost-effective, scalable |
| Michael-type Reaction with Meldrum’s Acid | Pyridine derivative + Meldrum’s acid + Michael acceptor | Meldrum’s acid | Mild, parallel synthesis | Variable | Versatile, suitable for library synthesis |
Research Findings and Analytical Data
- NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of the propionic acid side chain and the methyl substitution on the pyridine ring. Chemical shifts are consistent with literature data for similar compounds.
- Purity: Products obtained via ester hydrolysis and catalytic methods show high purity (>95%) after recrystallization.
- Reaction Time and Yield: Direct catalytic methods reduce synthesis time significantly compared to multi-step processes, with improved overall yield.
- Environmental and Safety Profile: The catalytic method using trifluoromethanesulfonic acid is noted for its environmental friendliness and high production safety due to fewer steps and mild post-reaction processing.
Chemical Reactions Analysis
3-(2-Methyl-pyridin-3-YL)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
a. CNS Depressant Properties
Research indicates that derivatives of 3-(2-Methyl-pyridin-3-YL)-propionic acid can function as short-acting central nervous system (CNS) depressants. They are particularly useful in clinical settings such as preoperative sedation, ICU sedation, and anxiolysis. These compounds can be administered intravenously for rapid effects, making them suitable for conscious sedation during short diagnostic or operative procedures .
b. Anxiolytic and Amnestic Effects
The compound's structure allows it to interact with GABA receptors, which are crucial for its anxiolytic effects. The potential for developing new anxiolytic medications based on this compound is promising, especially considering its ability to induce amnesia for perioperative events .
Organic Synthesis
a. Intermediates in Synthesis
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the preparation of benzodiazepine-like structures that exhibit sedative and muscle relaxant properties. This versatility makes it a valuable building block in pharmaceutical chemistry .
b. Reaction Conditions and Yields
In synthetic applications, the compound has been subjected to various reaction conditions yielding satisfactory results. For instance, reactions involving potassium permanganate have shown yields of up to 78% for related pyridine derivatives, indicating its robustness as a synthetic precursor .
Biochemical Applications
a. HDL Cholesterol Stimulation
Recent studies have highlighted the potential of certain derivatives of this compound as stimulants for HDL cholesterol levels. These compounds may be beneficial in treating dyslipidemia and cardiovascular diseases by enhancing HDL cholesterol levels, thus contributing to cardiovascular health .
b. Research Tools
The compound's unique properties make it a useful tool in biochemical research for studying metabolic pathways and drug interactions involving pyridine derivatives. Its ability to modulate biological systems can aid in understanding complex biochemical processes .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 3-(2-Methyl-pyridin-3-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propionic Acid Derivatives
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Insights :
- The pyridine moiety in the target compound may confer unique binding properties in enzymatic systems compared to benzene derivatives.
- Bulky substituents (e.g., isopropyl in IPPA) improve pharmacokinetic profiles but may reduce metabolic clearance .
- Halogenated derivatives exhibit enhanced bioactivity in agrochemical contexts due to electronic effects .
Biological Activity
3-(2-Methyl-pyridin-3-YL)-propionic acid, a compound with a pyridine moiety, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propionic acid backbone attached to a 2-methyl-pyridine ring, which is critical for its biological interactions.
Anticancer Properties
Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, analogs of this compound have been shown to inhibit the proliferation of various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against human colorectal cancer cells (HCT-116), suggesting potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound derivative | HCT-116 | 7.4 |
| Control (Doxorubicin) | HCT-116 | 2.29 |
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that pyridine derivatives can modulate neuroinflammatory responses and provide protection against neuronal cell death in models of neurodegenerative diseases. For example, compounds similar to this compound were found to inhibit pro-inflammatory cytokine release in microglial cells, thus potentially mitigating neuroinflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in regulating gene expression and cellular functions related to cancer progression .
- Protein Interaction : Fragment-based screening has identified several protein targets interacting with pyridine derivatives, indicating their role in modulating various signaling pathways critical for cell survival and proliferation .
Study on Antiproliferative Activity
In a detailed study assessing the antiproliferative activity of various pyridine derivatives, researchers synthesized multiple analogs of this compound. They evaluated their effects on cancer cell lines and found that certain modifications significantly enhanced their inhibitory actions on cell growth. The study highlighted the importance of structural modifications in optimizing biological activity .
Neuroprotective Study
Another investigation focused on the neuroprotective properties of pyridine-based compounds. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results suggested that the presence of the methyl group on the pyridine ring might enhance protective effects against neurotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
